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molecular formula CH3ClO2S B041677 Methanesulfonyl chloride CAS No. 124-63-0

Methanesulfonyl chloride

Cat. No. B041677
M. Wt: 114.55 g/mol
InChI Key: QARBMVPHQWIHKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05723640

Procedure details

A 300-ml four-necked round flask equipped with a stirring bar, a dropping funnel and a thermometer was charged with 9.78 g (41.3 mmol) of 2-ethyl-1-hydroxy-4-phenylindane, 17.2 ml (123.8 mmol) of triethylamine, 0.25 g (2.1 mmol) of 4-dimethylaminopyridine and 98 ml of methylene chloride. To the mixture was dropwise added a solution containing 6.4 ml (82.5 mmol) of methanesulfonyl chloride dissolved in 6.5 ml of methylene chloride under a nitrogen atmosphere at 0° C. After the addition was completed, the reaction mixture was stirred for 3.5 hours at this temperature. The reaction mixture was poured onto 250 ml of ice-water. Then, the organic phase was separated and the aqueous phase was further extracted with 50 ml of methylene chloride two times. The combined organic phase was washed with a saturated aqueous solution of NaHCO3, and then a saturated aqueous solution of sodium chloride, followed by drying over anhydrous Na2SO4. The solvent was evaporated under reduced pressure. The residue was chromatographed on silica gel (eluting with hexane) to obtain 6.56 g of the desired product as a pale yellow liquid (mixture of two kinds of isomers) (yield: 73%).
Name
2-ethyl-1-hydroxy-4-phenylindane
Quantity
9.78 g
Type
reactant
Reaction Step One
Quantity
17.2 mL
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
catalyst
Reaction Step One
Quantity
98 mL
Type
solvent
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
250 mL
Type
reactant
Reaction Step Three
Quantity
6.5 mL
Type
solvent
Reaction Step Four
Yield
73%

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]1[CH2:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2[C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:4]1O)[CH3:2].C(N(CC)CC)C.CS(Cl)(=O)=O>CN(C)C1C=CN=CC=1.C(Cl)Cl>[CH2:1]([C:3]1[CH2:4][C:5]2[C:10]([CH:11]=1)=[C:9]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[CH:8]=[CH:7][CH:6]=2)[CH3:2]

Inputs

Step One
Name
2-ethyl-1-hydroxy-4-phenylindane
Quantity
9.78 g
Type
reactant
Smiles
C(C)C1C(C2=CC=CC(=C2C1)C1=CC=CC=C1)O
Name
Quantity
17.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.25 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
98 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
6.4 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
ice water
Quantity
250 mL
Type
reactant
Smiles
Step Four
Name
Quantity
6.5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 3.5 hours at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 300-ml four-necked round flask equipped with a stirring bar, a dropping funnel
ADDITION
Type
ADDITION
Details
To the mixture was dropwise added a solution
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
Then, the organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was further extracted with 50 ml of methylene chloride two times
WASH
Type
WASH
Details
The combined organic phase was washed with a saturated aqueous solution of NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel (eluting with hexane)

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
C(C)C=1CC2=CC=CC(=C2C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.56 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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